2,5-dimethyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)furan-3-carboxamide
Description
The compound 2,5-dimethyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)furan-3-carboxamide features a 2,5-dimethylfuran core linked via a carboxamide bridge to an ethyl-substituted 2-oxopyrimidinone moiety. The estimated molecular formula is C₁₃H₁₆N₃O₃, with a molecular weight of approximately 262 g/mol (calculated). Key functional groups include the dimethylfuran ring, carboxamide, and 2-oxopyrimidinone, which influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(2-oxopyrimidin-1-yl)ethyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-9-8-11(10(2)19-9)12(17)14-5-7-16-6-3-4-15-13(16)18/h3-4,6,8H,5,7H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHUBMSXLYRCFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C=CC=NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,5-dimethyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)furan-3-carboxamide is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth examination of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C13H16N2O3
- Molecular Weight : 248.28 g/mol
- IUPAC Name : this compound
This compound features a furan ring, a carboxamide group, and a pyrimidine derivative, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrimidine derivatives. For instance, compounds with structural similarities to our target compound have shown significant cytotoxic effects against various cancer cell lines:
- Case Study 1 : A derivative similar to the target compound exhibited an IC50 of 15 μM against HepG2 liver cancer cells, indicating promising anticancer properties .
- Case Study 2 : Another study demonstrated that a related furan-based compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 20 μM .
Anti-inflammatory Effects
The anti-inflammatory properties of compounds containing furan and pyrimidine moieties have also been documented. For example:
- Research Finding : A study reported that certain pyrimidine derivatives reduced levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored:
- Enzyme Inhibition Study : Similar compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes. The results indicated that certain derivatives could effectively inhibit COX-2 activity, which is associated with inflammatory responses .
Data Table of Biological Activities
The mechanisms underlying the biological activities of This compound likely involve:
- Interaction with DNA : Some studies suggest that compounds with similar structures can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and apoptosis.
- Inhibition of Enzymatic Activity : By inhibiting enzymes such as COX or other kinases, the compound may exert anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivative ()
Structure: The compound in contains a thiazolo[3,2-a]pyrimidine core, a triazole linker, and an ester group, with a 2-oxopyrimidinone substituent . Molecular Weight: 771 g/mol (vs. target compound’s ~262 g/mol). Key Features:
- Extended conjugation (thiazolo-pyrimidine and triazole) enhances planar rigidity.
- Ester and cyano groups increase polarity.
- UV/IR Strong absorbance at 248 nm (ε = 95,989 L·mol⁻¹·cm⁻¹) and C=O stretches at 1,715 cm⁻¹ .
Comparison :
- Lower molecular weight suggests improved bioavailability but possibly reduced binding affinity compared to the compound.
Fmoc-PNA-C(Bhoc)-OH ()
Structure: A peptide nucleic acid (PNA) derivative with a 2-oxopyrimidinone group, Fmoc, and Bhoc protecting groups . Molecular Weight: 701.74 g/mol (C₃₉H₃₅N₅O₈). Key Features:
- Designed for oligonucleotide synthesis, with a glycine-ethyl linker between the pyrimidinone and PNA backbone.
- High molecular weight and polar groups (e.g., carbamate) limit membrane permeability.
Comparison :
- The target compound’s simpler structure (~262 g/mol) lacks the PNA backbone and protective groups, making it more suitable for small-molecule drug development rather than nucleic acid applications.
Oxotetrahydropyrimidinyl Peptide Derivatives ()
Structure : Peptide-like molecules with 2-oxotetrahydropyrimidin-1(2H)-yl groups and stereospecific side chains .
Key Features :
- Saturated pyrimidinone ring (tetrahydro) enhances conformational flexibility.
- Peptide chains and stereochemistry suggest protease-targeting applications.
Comparison :
- The target compound’s unsaturated pyrimidinone ring may offer stronger π-π stacking interactions but less flexibility.
- Absence of peptide components simplifies synthesis and reduces metabolic instability risks.
2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DHF) ()
Structure: A flavorant with a hydroxylated furanone core . Key Features:
- Used in food chemistry (strawberry, pineapple flavors).
- Analytical methods (stable isotope dilution assay) enable sensitive quantification in fruits.
Comparison :
- flavorant).
Key Research Findings and Implications
- Synthetic Accessibility : The target compound’s simplicity enables cost-effective synthesis compared to and compounds.
- Bioavailability : Lower molecular weight (~262 g/mol) suggests favorable absorption over Fmoc-PNA-C(Bhoc)-OH (701.74 g/mol) .
- Activity Prediction: The pyrimidinone moiety may mimic nucleotide binding sites, similar to ’s thiazolo-pyrimidine derivatives .
Notes on Stability and Hazards
- No explosive hazards are reported for similar compounds in their native forms (e.g., Fmoc-PNA-C(Bhoc)-OH ).
- The target compound’s carboxamide and pyrimidinone groups may confer hydrolytic stability under physiological conditions.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 2,5-dimethyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)furan-3-carboxamide, and how are they addressed?
- Methodological Answer : The synthesis involves coupling the furan-3-carboxamide core with a pyrimidinone-containing ethylamine sidechain. Critical challenges include avoiding side reactions (e.g., hydrolysis of the amide bond) and ensuring regioselectivity during heterocycle formation. Reaction conditions such as solvent polarity (e.g., DMF or THF), temperature (controlled at 60–80°C), and catalysts (e.g., EDCI/HOBt for amide coupling) are optimized to maximize yield . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by / NMR and high-resolution mass spectrometry (HRMS) confirm structural integrity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NMR identifies substituents (e.g., dimethyl groups on furan at δ 2.2–2.4 ppm; pyrimidinone protons at δ 6.5–7.2 ppm) .
- Infrared Spectroscopy (IR) : Confirms amide C=O stretches (1650–1680 cm) and pyrimidinone carbonyl (1700–1720 cm) .
- Mass Spectrometry (MS) : HRMS with ESI+ mode validates the molecular ion peak (e.g., [M+H] at m/z 332.1382 for CHNO) .
Q. How can computational tools predict the physicochemical properties of this compound?
- Methodological Answer : Tools like Gaussian or COSMO-RS calculate:
- LogP : ~2.1 (moderate lipophilicity, suitable for cellular uptake).
- Polar Surface Area (PSA) : ~90 Ų (indicates potential blood-brain barrier permeability).
- Molecular Dynamics Simulations : Assess stability of the amide-pyrimidinone linkage in aqueous environments .
Advanced Research Questions
Q. How can researchers resolve contradictory data in synthetic yields across different methodologies?
- Methodological Answer : Discrepancies in yields (e.g., 30% vs. 70%) arise from variations in:
- Reaction Time : Prolonged heating (>24 hours) may degrade heat-sensitive intermediates.
- Purification : Gradient elution in HPLC (C18 column, acetonitrile/water) improves recovery of polar by-products .
- Catalyst Loading : Excess EDCI (>1.2 eq.) can lead to carbodiimide-derived side products. Systematic DoE (Design of Experiments) optimizes these parameters .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the pyrimidinone moiety?
- Methodological Answer :
- Analog Synthesis : Replace the pyrimidinone with quinazolinone or triazinone cores to assess bioactivity shifts.
- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF) at the pyrimidinone 4-position to enhance electrophilic reactivity .
- Biological Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase profiling) to map critical binding interactions .
Q. How can in silico modeling guide the design of derivatives with improved metabolic stability?
- Methodological Answer :
- CYP450 Metabolism Prediction : Tools like Schrödinger’s ADMET Predictor identify labile sites (e.g., oxidation of the furan methyl group).
- Metabolite Identification : LC-MS/MS screens for phase I metabolites (e.g., hydroxylation at the ethyl linker) .
- Stabilization Strategies : Deuterate metabolically vulnerable C-H bonds or introduce steric hindrance via methyl branching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
